molecular formula C20H19N5O2 B5335596 4-Cyclohexyl-11-(2-hydroxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

4-Cyclohexyl-11-(2-hydroxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

Cat. No.: B5335596
M. Wt: 361.4 g/mol
InChI Key: UHSKKFXTPNMPIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclohexyl-11-(2-hydroxyphenyl)-2,3,5,7,11-pentazatricyclo[74002,6]trideca-1(9),3,5,7,12-pentaen-10-one is a complex heterocyclic compound It features a unique tricyclic structure with multiple nitrogen atoms and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-11-(2-hydroxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one can be achieved through a transition metal-free one-pot cascade reaction. This method involves the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature. This environmentally benign process results in good to excellent yields .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-11-(2-hydroxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Cyclohexyl-11-(2-hydroxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-11-(2-hydroxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one involves its interaction with molecular targets such as the histamine 4 receptor. By inhibiting this receptor, the compound can modulate immune and inflammatory responses, providing therapeutic benefits in conditions like asthma, rheumatoid arthritis, and chronic pain .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

4-cyclohexyl-11-(2-hydroxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c26-17-9-5-4-8-16(17)24-11-10-15-14(19(24)27)12-21-20-22-18(23-25(15)20)13-6-2-1-3-7-13/h4-5,8-13,26H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSKKFXTPNMPIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)C5=CC=CC=C5O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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